molecular formula C12H13N3O B14320988 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine CAS No. 112735-62-3

4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine

Cat. No.: B14320988
CAS No.: 112735-62-3
M. Wt: 215.25 g/mol
InChI Key: SHDHTNWKTWPRSL-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine: is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are widely recognized for their role in various biological processes and their presence in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

112735-62-3

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C12H13N3O/c1-8-5-4-6-10(13-8)12-14-9(2)7-11(15-12)16-3/h4-7H,1-3H3

InChI Key

SHDHTNWKTWPRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC(=N2)OC)C

Origin of Product

United States

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